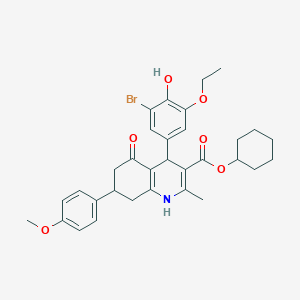![molecular formula C18H22N2OS B5039847 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5039847.png)
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Mechanism of Action
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine works by inhibiting the activity of specific enzymes known as kinases, which play a key role in the growth and survival of cancer cells. Specifically, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine targets several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TEC).
Biochemical and Physiological Effects
The inhibition of these kinases by 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine leads to a decrease in the activation of downstream signaling pathways that are involved in cancer cell growth and survival. This results in the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been shown to modulate the activity of immune cells, such as T-cells and natural killer cells, which can enhance the immune response against cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine is its specificity for certain kinases, which reduces the likelihood of off-target effects and toxicity. Additionally, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed and distributed throughout the body. However, one limitation of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine is its potential to cause adverse effects on the immune system, which may limit its use in certain patient populations.
Future Directions
There are several future directions for research on 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine. One area of interest is the development of combination therapies that incorporate 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine with other cancer treatments, such as immunotherapy or targeted therapy. Another area of research is the identification of biomarkers that can predict response to 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine, which could help to personalize treatment for individual patients. Finally, ongoing clinical trials will help to determine the safety and efficacy of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine in various types of cancer, and may lead to its approval for use in clinical practice.
Synthesis Methods
The synthesis of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine involves several steps, including the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 2-methylphenylhydrazine to form the corresponding hydrazide. This is followed by the reaction of the hydrazide with piperazine and the subsequent addition of a thienylcarbonyl group to form the final product.
Scientific Research Applications
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been extensively studied in preclinical models of cancer, including multiple myeloma, lymphoma, and leukemia. In these studies, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
(4,5-dimethylthiophen-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-6-4-5-7-17(13)19-8-10-20(11-9-19)18(21)16-12-22-15(3)14(16)2/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJIXTZMRRFFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B5039769.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-indanecarboxamide](/img/structure/B5039770.png)

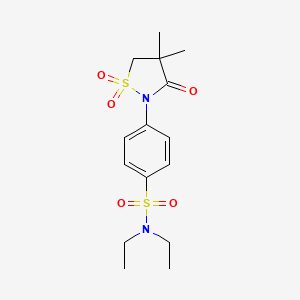
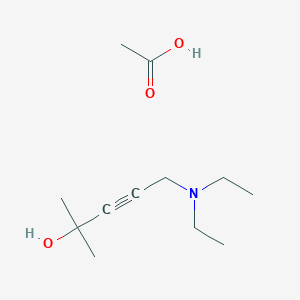

![N-methyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5039822.png)
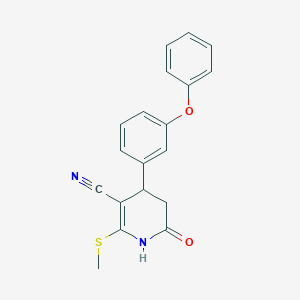

![ethyl 5-acetyl-2-[(4-butoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5039844.png)
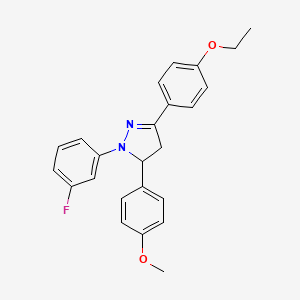
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B5039853.png)
![N-(3-ethoxypropyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5039859.png)
